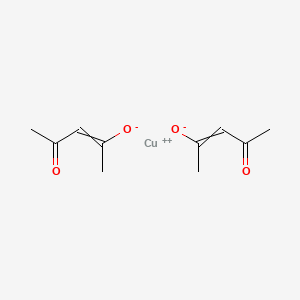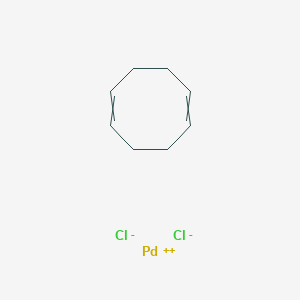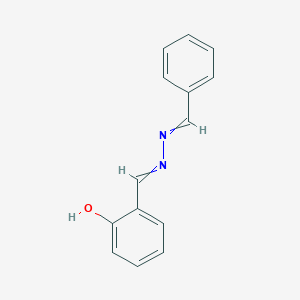![molecular formula O5Sb2 B8057622 Antimony pentoxide [MI]](/img/structure/B8057622.png)
Antimony pentoxide [MI]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony pentoxide is a chemical compound with the molecular formula Sb₂O₅. It is composed of antimony and oxygen, with antimony in the +5 oxidation state . This compound is typically found as a yellow, powdery solid and is known for its use in various industrial applications .
Métodos De Preparación
Antimony pentoxide can be prepared through several methods:
Hydrolysis of Antimony Pentachloride: This method involves the hydrolysis of antimony pentachloride (SbCl₅) to produce hydrated antimony pentoxide.
Acidification of Potassium Hexahydroxoantimonate (V): This method involves the acidification of potassium hexahydroxoantimonate (V) to yield antimony pentoxide.
Oxidation of Antimony Trioxide with Nitric Acid: Antimony trioxide (Sb₂O₃) is oxidized using nitric acid to produce antimony pentoxide.
Análisis De Reacciones Químicas
Antimony pentoxide undergoes various chemical reactions:
Oxidation and Reduction: When heated to 700°C, the yellow hydrated pentoxide converts to an anhydrous white solid with the formula Sb₆O₁₃, containing both antimony (III) and antimony (V).
Reaction with Potassium Hydroxide: The hydrated oxide dissolves in concentrated potassium hydroxide solution to give potassium hexahydroxoantimonate (V) (KSb(OH)₆).
Reaction with Sulfuric Acid and Nitric Acid: Antimony pentoxide reacts with hot concentrated sulfuric acid and nitric acid, forming Sb (III) solutions.
Aplicaciones Científicas De Investigación
Antimony pentoxide has a wide range of scientific research applications:
Flame Retardant: It is used as a flame retardant in acrylonitrile butadiene styrene (ABS) and other plastics.
Flocculant: It is used as a flocculant in the production of titanium dioxide.
Ion Exchange Resin: It is used as an ion exchange resin for a number of cations in acidic solutions.
Polymerization and Oxidation Catalyst: It serves as a catalyst in polymerization and oxidation reactions.
Proton Conductor and Photocatalyst: Hydrated antimony pentoxide is known for its proton-conducting nature and is used as a photocatalyst.
Mecanismo De Acción
The mechanism of action of antimony pentoxide involves its ability to act as a proton conductor and ion exchanger. It has a pyrochlore-type structure with heavily delocalized H₃O⁺ subunits and H⁺ ions directly bonded to the oxygen atoms of the covalent framework . This structure allows for proton diffusion and ionic exchange, making it useful in various applications such as fuel cells and heavy metal removal .
Comparación Con Compuestos Similares
Antimony pentoxide can be compared with other oxides of antimony:
Antimony Trioxide (Sb₂O₃): This compound is used in flame retardants and as a catalyst in the production of polyethylene terephthalate (PET).
Antimony Tetroxide (Sb₂O₄): This compound is used in the production of glass and ceramics.
Antimonic Acid (Hydrated Antimony Pentoxide): This compound has similar applications to antimony pentoxide but is specifically known for its proton-conducting properties.
Antimony pentoxide stands out due to its unique combination of oxidation states and its ability to act as both a proton conductor and an ion exchanger, making it versatile for various scientific and industrial applications.
Propiedades
IUPAC Name |
antimony(5+);oxygen(2-) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.2Sb/q5*-2;2*+5 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPUERWEDZVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Sb+5].[Sb+5] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Sb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314-60-9 |
Source


|
| Record name | ANTIMONY PENTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756OCG058B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)

![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![ethyl 3-[(6-amino-3,5-difluoropyridin-2-yl)amino]-2-(2,4,5-trifluorobenzoyl)prop-2-enoate](/img/structure/B8057560.png)









